3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-
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Overview
Description
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves a multi-step process. The key steps include:
Formation of the quinolone core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinolone intermediate with 4-ethylpiperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel quinolone derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: Utilized in the development of new antibiotics and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacological properties and a broad spectrum of antibacterial activity. Its structure allows for modifications that can enhance its efficacy and reduce resistance development.
Properties
CAS No. |
182869-19-8 |
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Molecular Formula |
C23H22F3N3O4 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22F3N3O4/c1-3-27-6-8-28(9-7-27)20-17(26)11-14-19(22(20)33-2)29(12-15(21(14)30)23(31)32)18-5-4-13(24)10-16(18)25/h4-5,10-12H,3,6-9H2,1-2H3,(H,31,32) |
InChI Key |
JVXOFLVBJMLLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origin of Product |
United States |
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